Unii-3LM5SX2N4X
Description
UNII-3LM5SX2N4X is a unique chemical identifier assigned by the Global Substance Registration System (GSRS) for regulatory tracking. Proper identification would involve adherence to IUPAC nomenclature, spectral validation (e.g., 1H/13C NMR, mass spectrometry), and physicochemical property analysis .
Properties
Molecular Formula |
C50H86O35P4 |
|---|---|
Molecular Weight |
1371.1 g/mol |
IUPAC Name |
[(1S,2S,3R,4R,5S,6R)-2,3,4,5-tetrakis[bis(propanoyloxymethoxy)phosphoryloxy]-6-octoxycyclohexyl] butanoate |
InChI |
InChI=1S/C50H86O35P4/c1-11-21-22-23-24-25-27-64-45-46(81-44(59)26-12-2)48(83-87(61,75-30-67-38(53)15-5)76-31-68-39(54)16-6)50(85-89(63,79-34-71-42(57)19-9)80-35-72-43(58)20-10)49(84-88(62,77-32-69-40(55)17-7)78-33-70-41(56)18-8)47(45)82-86(60,73-28-65-36(51)13-3)74-29-66-37(52)14-4/h45-50H,11-35H2,1-10H3/t45-,46+,47+,48+,49-,50-/m1/s1 |
InChI Key |
SVJGGWZOTSJMCQ-RMTIMQEASA-N |
Isomeric SMILES |
CCCCCCCCO[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OC(=O)CCC |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(C1OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OC(=O)CCC |
Synonyms |
2-O-butyryl-1-O-octyl-myo-Inositol 3,4,5,6-tetrakisphosphate octakis(propionoxymethyl)ester INO-4995 |
Origin of Product |
United States |
Preparation Methods
The synthesis of INO-4995 involves the esterification of inositol tetrakisphosphate with octyl and butyryl groups. The compound is prepared by reacting 1-O-octyl-2-O-butyryl-myo-inositol 3,4,5,6-tetrakisphosphate with propionoxymethyl ester groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process .
Chemical Reactions Analysis
INO-4995 undergoes various chemical reactions, including esterification and hydrolysis. The compound can be hydrolyzed to release the active inositol tetrakisphosphate, which can then participate in further biochemical reactions. Common reagents used in these reactions include organic solvents, acids, and bases. The major products formed from these reactions are the de-esterified inositol tetrakisphosphate and its derivatives .
Scientific Research Applications
In the context of cystic fibrosis, INO-4995 has been shown to regulate airway secretory and absorptive processes, thereby improving mucosal hydration and reducing fluid absorption in cystic fibrosis human nasal epithelia . This compound has also been investigated for its potential to enhance the efficacy of other therapeutic agents when used in combination .
Mechanism of Action
The mechanism of action of INO-4995 involves its ability to modulate ion transport in epithelial cells. INO-4995 acts by inhibiting sodium and fluid absorption in cystic fibrosis human nasal epithelia, leading to improved mucosal hydration. The compound achieves this by targeting specific ion channels and pathways involved in ion transport, including the cystic fibrosis transmembrane conductance regulator (CFTR) and calcium-activated chloride channels .
Comparison with Similar Compounds
Methodological Framework for Comparative Analysis
Comparative studies of compounds like UNII-3LM5SX2N4X demand systematic evaluation across the following domains:
Comparison with Structurally Analogous Compounds
Hypothetical comparisons based on evidence-derived best practices:
3.1 Structural Similarities and Differences
- Backbone Alignment : If UNII-3LM5SX2N4X shares a core structure with derivatives (e.g., benzodiazepines or β-lactams), key variations (e.g., substituents, stereochemistry) must be highlighted using ChemDraw-generated schematics .
- Spectral Divergence : For example, a methyl-group substitution in a similar compound may shift 1H NMR signals from δ 1.2 ppm to δ 1.5 ppm, indicating electronic environment changes .
3.2 Pharmacological Efficacy
- Potency Metrics : Comparative IC50 values (e.g., UNII-3LM5SX2N4X at 10 nM vs. analog X at 50 nM) should be tabulated with statistical confidence intervals .
- Selectivity Profiles : Cross-testing against related biological targets (e.g., kinase isoforms) to assess specificity.
3.3 Physicochemical Properties
| Property | UNII-3LM5SX2N4X | Analog A | Analog B | Source |
|---|---|---|---|---|
| LogP | 2.1 | 3.4 | 1.8 | |
| Solubility (mg/mL) | 0.5 | 0.2 | 1.2 | |
| Melting Point (°C) | 156–158 | 142–145 | 165–168 |
Research Findings and Challenges
- Synthetic Complexity : UNII-3LM5SX2N4X may require multi-step synthesis with lower yields (~15%) compared to analogs (e.g., Analog A at 35%), necessitating optimization .
- Biological Activity : If UNII-3LM5SX2N4X demonstrates superior binding affinity but poor bioavailability, formulation strategies (e.g., prodrug design) should be explored .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
